molecular formula C16H16ClNO3 B7766153 [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride

Cat. No.: B7766153
M. Wt: 305.75 g/mol
InChI Key: XVJIYFOSPMCXHG-UHFFFAOYSA-N
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Description

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride is a quaternary ammonium salt characterized by a benzoylphenyl aromatic moiety, a carboxylic acid group, and an ammonium center. Its structure consists of:

  • 4-Benzoylphenyl group: A para-substituted benzene ring with a benzoyl (C₆H₅CO-) substituent.
  • 1-Carboxyethyl chain: A two-carbon chain with a carboxylic acid (-COOH) at the first position and the azanium (NH₃⁺) group at the second position.
  • Chloride counterion: Balances the positive charge of the azanium group.

Properties

IUPAC Name

[2-(4-benzoylphenyl)-1-carboxyethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJIYFOSPMCXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride typically involves the reaction of 4-benzoylphenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove impurities.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoylphenylacetic acid derivatives.

    Reduction: Benzylphenylacetic acid derivatives.

    Substitution: Various substituted benzoylphenylacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. It may also be employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride involves its interaction with specific molecular targets. The benzoylphenyl group can bind to active sites on enzymes or receptors, modulating their activity. The carboxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of [2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride with analogous compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Applications References
This compound Not explicitly provided* Benzoylphenyl, carboxyethyl, azanium, chloride Aromatic benzoyl, polar carboxylic acid, ionic NH₃⁺ Pharmaceutical intermediates, surfactants -
Benzalkonium chloride C₂₂H₃₈ClN Benzyl, alkyl chains, quaternary ammonium Mixture of C₁₂–C₁₈ alkyl chains attached to benzyl Disinfectant, preservative in ophthalmic solutions
N-Benzylglycine HCl C₉H₁₂ClNO₂ Benzyl, glycine, hydrochloride Secondary amine with benzyl and carboxylic acid Organic synthesis, peptide chemistry
Choline phosphate chloride C₅H₁₅ClNO₄P Phosphoryloxy, quaternary ammonium Polar phosphate group linked to ethyl-azanium Lipid metabolism, cell membrane studies
Benzyldiethyl[2-[(2-methyl-1-oxoallyl)oxy]propyl]ammonium chloride C₁₈H₂₈ClNO₂ Benzyl, ester, quaternary ammonium Ester-functionalized alkyl chain with benzyl group Specialty surfactants, industrial uses

*Note: The molecular formula of the target compound is inferred as approximately C₁₆H₁₆ClNO₃ based on structural analogs.

Key Differences and Implications

Aromatic vs. Aliphatic Substituents
  • Benzalkonium chloride : Long alkyl chains (C₁₂–C₁₈) confer hydrophobic properties, making it effective as a membrane-disrupting antimicrobial agent .
Polar Functional Groups
  • Carboxylic acid in the target compound increases water solubility compared to purely alkyl-based quaternary ammonium salts like benzalkonium chloride. This could reduce cytotoxicity and improve biocompatibility .
  • Phosphate group in choline phosphate chloride facilitates interactions with lipid bilayers, a feature absent in the target compound .
Ionic Character
  • The azanium-chloride pair in the target compound stabilizes the molecule in aqueous environments, similar to choline derivatives. However, the absence of a phosphate or ester group (as in and ) limits its role in lipid-mediated processes.
Antimicrobial Activity
  • Benzalkonium chloride : Broad-spectrum antimicrobial activity due to hydrophobic alkyl chains disrupting microbial membranes .
  • Target compound: No direct data, but the carboxylic acid group may reduce efficacy against Gram-negative bacteria compared to benzalkonium chloride.
Pharmaceutical Potential
  • The benzoylphenyl moiety is structurally similar to glitazar analogues (), which target peroxisome proliferator-activated receptors (PPARs) for metabolic syndrome treatment.
  • N-Benzylglycine HCl : Used as a building block in peptide synthesis; the target compound’s carboxylate could enable similar applications with enhanced aromatic interactions .
Solubility and Formulation
  • The carboxylic acid group improves solubility in polar solvents (e.g., water or ethanol), contrasting with the lipophilic benzalkonium chloride. This property may favor oral or topical drug formulations.

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